molecular formula C15H14N2O3 B1267446 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid CAS No. 36724-78-4

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid

Cat. No.: B1267446
CAS No.: 36724-78-4
M. Wt: 270.28 g/mol
InChI Key: KSZPRUJKMRILRZ-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid is a chiral organic compound featuring a phenyl group, a pyridin-3-ylformamido substituent, and a propanoic acid backbone. Its molecular formula is C₁₅H₁₃N₂O₃, with a molecular weight of 269.28 g/mol . The compound is commercially available as a building block for pharmaceutical and materials science research, with suppliers offering enantiomerically pure forms (e.g., (2S)-configured derivatives) .

Properties

IUPAC Name

3-phenyl-2-(pyridine-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(12-7-4-8-16-10-12)17-13(15(19)20)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPRUJKMRILRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319846
Record name 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36724-78-4
Record name N-(3-Pyridinylcarbonyl)phenylalanine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 351308
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Record name NSC351308
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Record name 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenylalanine and pyridine-3-carboxylic acid.

    Amidation Reaction: Phenylalanine is reacted with pyridine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient purification methods such as high-performance liquid chromatography (HPLC) would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Variations

  • 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives (): These compounds replace the pyridine ring with a furan moiety. For example, 3-(5-Methoxymethylfuran-2-yl)propenoic acid lacks the amide group but shares a similar carboxylic acid backbone. The furan derivatives exhibit antimicrobial activity, suggesting that heterocycle choice significantly impacts biological function .
  • (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid (): Substituting pyridine with pyrazine introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.

Amide and Sulfonamide Derivatives

  • 3-Phenyl-2-[(thiophen-2-yl)formamido]propanoic Acid (): Replacing pyridine with thiophene introduces sulfur, which may influence redox properties and metal coordination. This derivative (C₁₄H₁₃NO₃S, MW 275.32) is used in protease inhibition studies .

Stereochemical Variants

  • (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (): This analogue (C₈H₁₀N₂O₂, MW 166.18) replaces the formamido group with an amino group, drastically altering polarity and pKa. The (R)-enantiomer is a precursor for peptide-based drug candidates .

Physicochemical and Crystallographic Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Crystal System Hydrogen Bonding Features
3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid C₁₅H₁₃N₂O₃ 269.28 Not reported Not reported Amide N–H···O, carboxylic O–H···O
(S,Z)-3-Phenyl-2-[(trichloro-dioxoheptenyl)amino]propanoic acid monohydrate C₁₇H₁₈Cl₃NO₅·H₂O 440.69 393 K (120°C) Triclinic (P1) Intramolecular N–H···O (2.67 Å), S(6) and S(5) ring motifs
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid C₁₀H₉N₄O₂ 217.20 Not reported Not reported Tetrazole N–H···O interactions
  • Crystallographic Stability : The trichloro-dioxoheptenyl derivative forms robust intramolecular hydrogen bonds (N41–H41···O21, 2.67 Å) and S-ring motifs, enhancing thermal stability compared to the less rigid target compound .
  • Solubility : Pyridine-containing derivatives generally exhibit moderate aqueous solubility due to the polar amide and carboxylic acid groups, whereas tetrazole analogues (e.g., CAS 204188-85-2) may show enhanced solubility in basic conditions .

Biological Activity

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure

  • Molecular Formula : C14_{14}H13_{13}N2_{2}O2_{2}
  • SMILES : C1=CC=C(C=C1)CC(C2=CN=CC=C2)C(=O)O
  • InChIKey : MWFVJLMAJFGUJA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Cyclooxygenase Inhibition : The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins.
  • Cell Signaling Modulation : It has been shown to influence cell signaling pathways associated with oxidative stress and inflammation, modulating the expression of genes related to antioxidant defense mechanisms such as superoxide dismutase (SOD) and catalase.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:

  • Absorption : The compound is available in various formulations, including tablets and injections, which influence its bioavailability.
  • Distribution : It is distributed throughout the body via passive diffusion and active transport mechanisms.
  • Metabolism : The metabolic pathways involve oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological effects.

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of this compound. In animal models, it exhibited significant reductions in inflammatory markers and pain responses at various dosages. For example, low doses showed effective analgesic properties without notable adverse effects.

Cellular Effects

The compound's effects on cellular processes include:

  • Gene Expression Modulation : It influences the expression of genes involved in inflammation and oxidative stress response.
  • Impact on Cell Viability : Studies indicate that it can affect cell viability in various cancer cell lines, suggesting potential anticancer properties.

Case Studies

Recent research has highlighted several case studies investigating the biological activity of this compound:

  • In Vivo Studies : A study conducted on rodents demonstrated that administration of this compound significantly reduced edema and pain scores compared to control groups.
  • Cell Culture Experiments : In vitro experiments revealed that the compound inhibited proliferation in specific cancer cell lines, indicating its potential as an anticancer agent.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammatory markers
AnalgesicEffective pain relief at low doses
AnticancerInhibition of cell proliferation in cancer lines

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